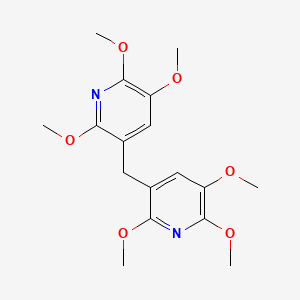
Bis(2,5,6-trimethoxypyridin-3-yl)methane
Vue d'ensemble
Description
Bis(2,5,6-trimethoxypyridin-3-yl)methane: is a heterocyclic compound with the molecular formula C17H22N2O6 and a molecular weight of 350.37 g/mol . This compound is characterized by the presence of two pyridine rings substituted with methoxy groups at positions 2, 5, and 6, connected by a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane typically involves the reaction of 2,5,6-trimethoxypyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyridine rings. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5,6-trimethoxypyridin-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Bis(2,5,6-trimethoxypyridin-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Bis(2,5,6-trimethoxypyridin-3-yl)methane is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine rings and methoxy groups. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,6-Trimethoxypyridine: A precursor in the synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane.
Bis(2,5-dimethoxypyridin-3-yl)methane: A similar compound with two methoxy groups instead of three.
Bis(2,6-dimethoxypyridin-3-yl)methane: Another similar compound with methoxy groups at different positions.
Uniqueness
This compound is unique due to the presence of three methoxy groups on each pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Propriétés
IUPAC Name |
2,3,6-trimethoxy-5-[(2,5,6-trimethoxypyridin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-20-12-8-10(14(22-3)18-16(12)24-5)7-11-9-13(21-2)17(25-6)19-15(11)23-4/h8-9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMGFQBBAJDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)CC2=CC(=C(N=C2OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


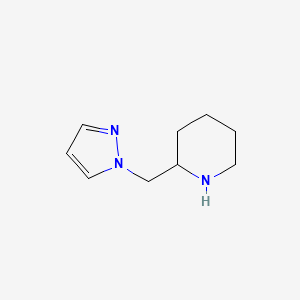
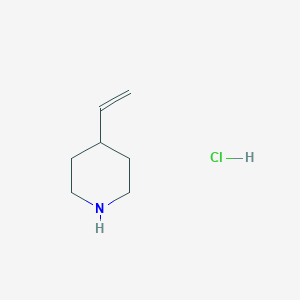
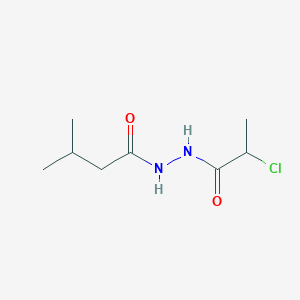
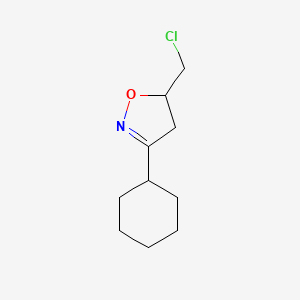
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)
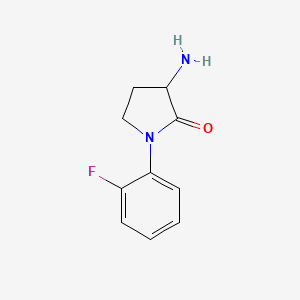
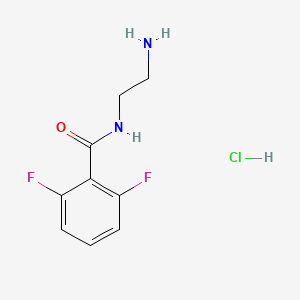
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)

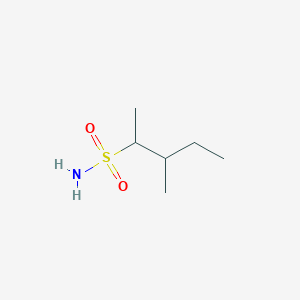
![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
![1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1527947.png)
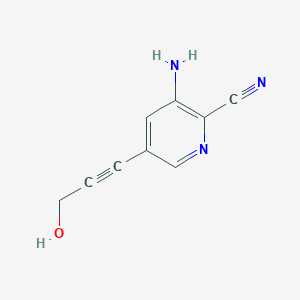
![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)
